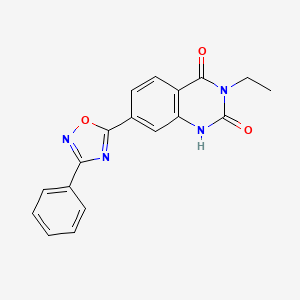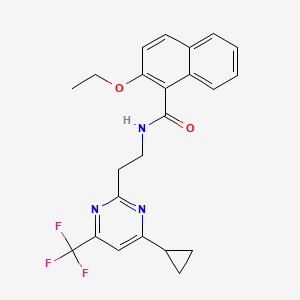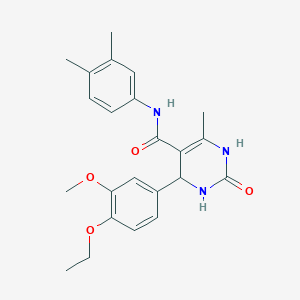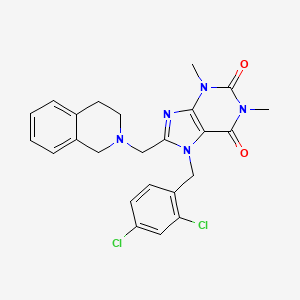![molecular formula C19H23N5O3S B2674529 6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-41-4](/img/structure/B2674529.png)
6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine dione, a triazole, and a sulfanyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the sulfanyl group could participate in oxidation or substitution reactions, while the pyrimidine dione could undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学的研究の応用
Supramolecular Assemblies
Research on pyrimidine derivatives, including those similar in structure to the specified compound, has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds, such as dihydropyrimidine-2,4-(1H,3H)-dione functionalities, have been synthesized and investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen bonding intermolecular interactions. This is particularly significant in the realm of crystal engineering and the design of new materials with specific properties (Fonari et al., 2004).
Electron Transport Layer for Polymer Solar Cells
Pyrimidine derivatives are also crucial in the development of novel materials for energy applications. For instance, n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) and pyrimidine backbones have been synthesized for use as electron transport layers in inverted polymer solar cells. These materials exhibit high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone and its planar structure, significantly enhancing the power conversion efficiency of solar cells (Hu et al., 2015).
Anti-Inflammatory and Analgesic Agents
The synthesis and evaluation of novel pyrimidine derivatives for their potential as anti-inflammatory and analgesic agents represent another area of application. Such compounds have been synthesized from precursors like visnaginone and khellinone, showing promising cyclooxygenase inhibition and analgesic activities. This highlights the potential of pyrimidine derivatives in medicinal chemistry and drug development (Abu‐Hashem et al., 2020).
Antiviral Evaluation
The antiviral activities of pyrimidine derivatives have been explored, with some compounds synthesized for evaluation against viruses like Hepatitis A and Herpes simplex. This research indicates the potential utility of pyrimidine derivatives in developing new antiviral medications (El-Etrawy & Abdel-Rahman, 2010).
Heterocyclic Compound Synthesis
Pyrimidine derivatives are instrumental in synthesizing various heterocyclic compounds with potential applications in material science, pharmaceuticals, and agrochemicals. The versatility of these compounds in chemical reactions enables the creation of a wide range of materials with desirable properties (Shaaban, 2008).
作用機序
The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Similar compounds have shown a wide range of biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of potential applications. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its properties for specific applications .
特性
IUPAC Name |
6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-4-12(3)28-19-23-22-16(10-13-11-17(25)21-18(26)20-13)24(19)14-6-8-15(9-7-14)27-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H2,20,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSSGIFAPRBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)
![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)
![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)


